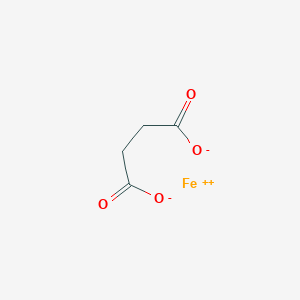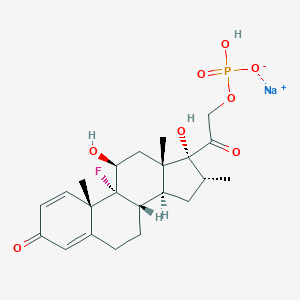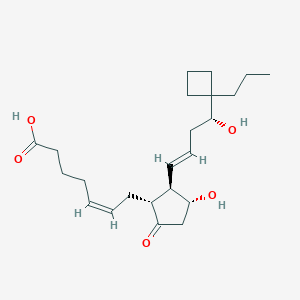
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Overview
Description
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including oxo, hydroxy, and cyclobutyl groups, which contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
CAY10408 is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . The EP2 receptor is a G-protein coupled receptor that plays a crucial role in mediating the effects of PGE2, including vasodilation, immune modulation, and pain perception .
Mode of Action
CAY10408 binds to the EP2 receptor with about 1/10 the affinity of PGE2 . The interaction of CAY10408 with the EP2 receptor triggers a cascade of intracellular events, leading to the observed physiological effects .
Biochemical Pathways
The binding of CAY10408 to the EP2 receptor activates the adenylate cyclase-cAMP-protein kinase A (PKA) pathway . This leads to an increase in intracellular cAMP levels, which in turn activates PKA. The activated PKA then phosphorylates various target proteins, leading to changes in cell function .
Pharmacokinetics
It is known that the compound is formulated as a solution in methyl acetate . Its solubility in various solvents such as DMF, DMSO, ethanol, and PBS (pH 7.2) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It is known that the compound can modulate the function of cells expressing the ep2 receptor . This can lead to various physiological effects, depending on the specific cell type and the context in which the receptor is activated .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of CAY10408 include the presence of other signaling molecules, the expression levels of the EP2 receptor, and the specific cellular context . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material, often a cyclobutyl-containing precursor.
Functional Group Introduction: Through a series of reactions, functional groups such as oxo and hydroxy are introduced. This may involve oxidation reactions using reagents like potassium permanganate or reduction reactions with agents like lithium aluminum hydride.
Cyclization: The cyclobutyl ring is formed through cyclization reactions, which may require specific catalysts and conditions to ensure the correct stereochemistry.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxy groups or to alter the oxidation state of the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
9-oxo-11alpha,16R-Dihydroxy-17-cyclopropyl-5Z,13E-dien-1-oic acid: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
9-oxo-11alpha,16R-Dihydroxy-17-cyclopentyl-5Z,13E-dien-1-oic acid: Contains a cyclopentyl group, offering different steric and electronic properties.
Uniqueness
The uniqueness of 9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid lies in its cyclobutyl group, which imparts distinct steric and electronic characteristics. This makes it particularly interesting for studying structure-activity relationships and for designing molecules with specific properties.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBXPOYFHMZAS-QTUFFCAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



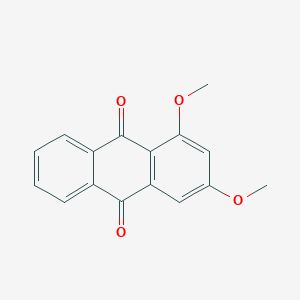
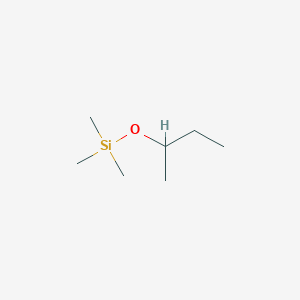

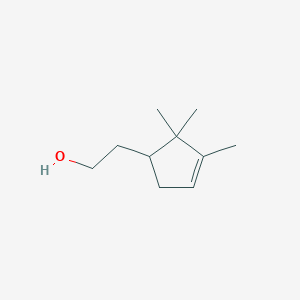


![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)


![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)

